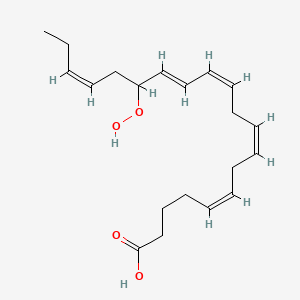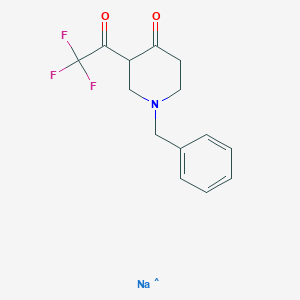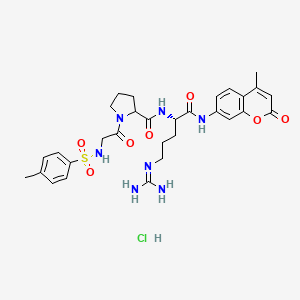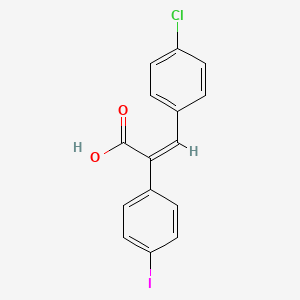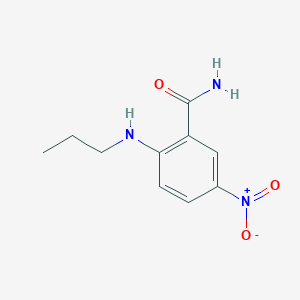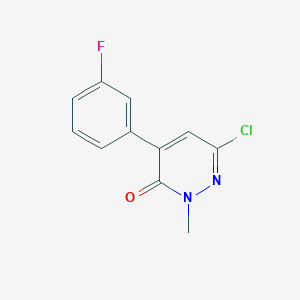
6-Chloro-4-(3-fluorophenyl)-2-methyl-2H-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(3-fluorophenyl)-2-methyl-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 4th position, and a methyl group at the 2nd position on the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(3-fluorophenyl)-2-methyl-2H-pyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde, chloroacetyl chloride, and hydrazine hydrate.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate compound is then treated with hydrazine hydrate to undergo cyclization, forming the pyridazinone ring.
Chlorination: The final step involves the chlorination of the pyridazinone ring at the 6th position using a chlorinating agent, such as thionyl chloride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(3-fluorophenyl)-2-methyl-2H-pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(3-fluorophenyl)-2-methyl-2H-pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-2-methyl-2H-pyridazin-3-one: Lacks the chloro group at the 6th position.
6-Chloro-2-methyl-2H-pyridazin-3-one: Lacks the fluorophenyl group at the 4th position.
6-Chloro-4-phenyl-2-methyl-2H-pyridazin-3-one: Lacks the fluorine atom on the phenyl ring.
Uniqueness
6-Chloro-4-(3-fluorophenyl)-2-methyl-2H-pyridazin-3-one is unique due to the presence of both the chloro and fluorophenyl groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these substituents can enhance the compound’s potency, selectivity, and overall pharmacological profile.
Properties
Molecular Formula |
C11H8ClFN2O |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
6-chloro-4-(3-fluorophenyl)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8ClFN2O/c1-15-11(16)9(6-10(12)14-15)7-3-2-4-8(13)5-7/h2-6H,1H3 |
InChI Key |
WECGMPPPXUYTBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid](/img/structure/B15340552.png)
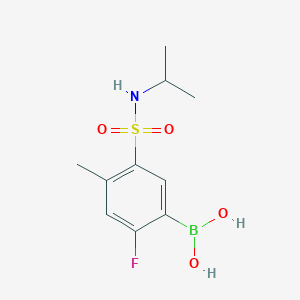
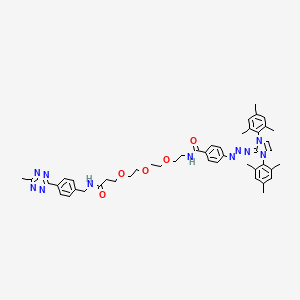
![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)
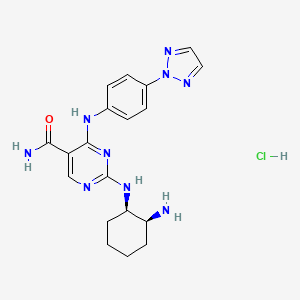
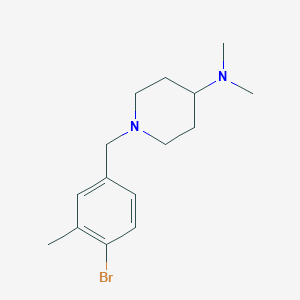
![Methyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B15340609.png)

